Propanimidamide, N-butyl-N'-hydroxy-
Description
Propanimidamide, N-butyl-N'-hydroxy- (chemical formula: C₇H₁₆N₂O·HCl) is a substituted propanimidamide derivative characterized by a butyl group (N-butyl) and a hydroxylamine moiety (N'-hydroxy). It exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents . The compound's structure includes a central propanimidamide backbone (CH₃-CH₂-C(=NOH)-NH-), with a butyl chain attached to the amidine nitrogen. Its molecular weight is approximately 180.5 g/mol, and its InChIKey (CFTCMNHSOQXQRA-UHFFFAOYSA-N) confirms the stereochemical arrangement .
Properties
CAS No. |
62626-23-7 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N'-butyl-N-hydroxypropanimidamide |
InChI |
InChI=1S/C7H16N2O/c1-3-5-6-8-7(4-2)9-10/h10H,3-6H2,1-2H3,(H,8,9) |
InChI Key |
AOQZTWXQEQXIGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(CC)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Propanimidamide derivatives share the core amidine (C=NH) or hydroxylamine (N-OH) functional groups but differ in substituents, impacting their physicochemical and biological properties.
Key Observations :
- Lipophilicity : The butyl group in N-butyl-N'-hydroxypropanimidamide increases lipophilicity compared to dimethyl or methoxy derivatives, influencing membrane permeability .
- Solubility: The hydrochloride salt form of N-butyl-N'-hydroxypropanimidamide enhances aqueous solubility, unlike non-ionic analogs like N-Hydroxy-2,2-dimethylpropanimidamide .
- Bioactivity : Pyrazole-containing derivatives (e.g., C₇H₁₁N₅O) exhibit stronger hydrogen-bonding capacity, making them candidates for enzyme-targeted therapies .
Key Observations :
Stability and Reactivity
- Salt Forms : The hydrochloride salt of N-butyl-N'-hydroxypropanimidamide improves thermal stability (decomposition temperature >200°C) compared to free bases .
- Hydrolytic Sensitivity : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) exhibit slower hydrolysis rates in aqueous media .
Preparation Methods
Formation of Propanamidoxime
The reaction begins with the conversion of propionitrile (CH₃CH₂CN) to propanamidoxime (CH₃CH₂C(=N-OH)NH₂) using hydroxylamine hydrochloride. This step is typically conducted in a 1:1 ethanol-water mixture under reflux for 4–6 hours. The amidoxime forms via nucleophilic attack of hydroxylamine on the nitrile’s carbon, followed by tautomerization.
Reaction Conditions
N-Alkylation with Butyl Groups
The amidoxime undergoes alkylation with butyl bromide to introduce the N-butyl group. To favor N-alkylation over O-alkylation, a polar aprotic solvent (e.g., DMF) and a mild base (e.g., K₂CO₃) are used.
Optimized Protocol
- Propanamidoxime : 1.0 equiv
- Butyl bromide : 1.1 equiv
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF, 25°C, 12 hours
- Workup : Extraction with ethyl acetate, followed by silica gel chromatography
- Yield : 50–60%
Challenges
- Competing O-alkylation may occur, requiring careful stoichiometric control.
- The hydroxylamine group (-N-OH) may oxidize under basic conditions, necessitating inert atmospheres.
Copper-Catalyzed Hydroxylamine Addition to Propynamides
Synthesis of N-Butylpropynamide
Ethyl propiolate reacts with n-butylamine in water at 0°C to form N-butylpropynamide (CH≡C-C(O)NHBu). This method, reported in [WO2014037308A1], avoids Michael adducts due to water’s polarity.
Key Steps
Hydroxylamine Addition Across the Alkyne
The propynamide’s triple bond undergoes hydroamination with hydroxylamine hydrochloride in the presence of copper(I) iodide (CuI). This forms the desired amidine via anti-Markovnikov addition.
Procedure
- N-Butylpropynamide : 1.0 equiv
- NH₂OH·HCl : 1.2 equiv
- Catalyst : CuI (10 mol%)
- Solvent : Ethanol, 70°C, 6 hours
- Yield : 40–55% (estimated)
Mechanistic Insight
Copper facilitates the nucleophilic attack of hydroxylamine’s amine group on the terminal alkyne carbon, followed by proton transfer to yield the amidine.
Pinner Reaction Followed by Sequential Amination
Imidate Ester Formation
Propionitrile reacts with anhydrous HCl in ethanol to form ethyl propionimidate hydrochloride (CH₃CH₂C(=NH)OEt·HCl).
Conditions
Amination with Hydroxylamine and Butylamine
The imidate reacts sequentially with hydroxylamine and butylamine to install both substituents.
Stepwise Protocol
- Hydroxylamine Addition :
- Butylamine Coupling :
Limitations
- Competing reactions may reduce overall efficiency.
- Imidate intermediates are moisture-sensitive, requiring anhydrous conditions.
Comparative Analysis of Methods
| Method | Starting Materials | Key Advantages | Challenges | Yield Range |
|---|---|---|---|---|
| Amidoxime Alkylation | Propionitrile, Butyl bromide | High selectivity for N-alkylation | O-alkylation side reactions | 50–60% |
| Hydroxylamine Addition | Ethyl propiolate, Butylamine | Avoids low-temperature conditions | Requires metal catalysts, moderate yields | 40–55% |
| Pinner Reaction | Propionitrile, NH₂OH | Well-established mechanism | Moisture-sensitive intermediates | 45–55% |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-butyl-N'-hydroxypropanimidamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves coupling hydroxylamine derivatives with propargyl alcohol analogs. Key steps include:
- Amide bond formation : Use coupling agents like HATU to activate carboxyl intermediates and facilitate nucleophilic substitution .
- Functional group protection : Protect the hydroxyl group during synthesis using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions .
- Optimization parameters : Adjust reaction temperature (60–80°C), solvent polarity (DMF or DCM), and catalyst concentration (1–2 equiv. of HATU) to maximize yield (reported up to 75%) .
Q. How is the purity and structural integrity of N-butyl-N'-hydroxypropanimidamide confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic techniques : Use H/C NMR to verify the presence of the butyl chain (-CHCHCHCH) and hydroxylamine (-NHOH) groups. IR spectroscopy confirms hydrogen bonding between the hydroxyl and amidine moieties .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H] at m/z ~173.24) and isotopic patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 reverse-phase columns .
Q. What are the key functional groups in N-butyl-N'-hydroxypropanimidamide that dictate its reactivity?
- Methodological Answer :
- Hydroxylamine (-NHOH) : Participates in redox reactions and metal chelation, critical for enzyme inhibition studies .
- Amidine group (-C(=NH)-) : Acts as a strong base, enabling nucleophilic attacks and coordination with electrophilic centers in biological targets .
- Butyl chain : Modulates lipophilicity, influencing membrane permeability and binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can computational modeling predict the interaction between N-butyl-N'-hydroxypropanimidamide and metalloproteinase active sites?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on zinc ion coordination via the hydroxylamine group and hydrogen bonding with catalytic residues (e.g., Glu or His in MMP-9) .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the enzyme-inhibitor complex, analyzing RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) .
- QSAR models : Correlate substituent effects (e.g., alkyl chain length) with inhibitory potency (IC) to guide derivative design .
Q. What strategies resolve contradictory data on the compound’s enzyme inhibition potency across studies?
- Methodological Answer :
- Assay standardization : Control buffer pH (7.4 vs. 6.8) and ionic strength, as metalloproteinase activity is pH-sensitive .
- Enzyme source validation : Compare recombinant human enzymes (e.g., HDAC6) with tissue-extracted isoforms to rule out isoform-specific variability .
- Competitive inhibition assays : Use fluorogenic substrates (e.g., Ac-Leu-Gly-AMC for MMP-3) to distinguish between competitive and non-competitive mechanisms .
Q. What are the challenges in designing derivatives of N-butyl-N'-hydroxypropanimidamide with enhanced selectivity for HDAC isoforms?
- Methodological Answer :
- Substituent steric effects : Introduce bulkier groups (e.g., phenyl or cyclohexyl) to block access to HDAC1/2 catalytic tunnels while accommodating HDAC6’s larger active site .
- Hydrogen bond donors : Replace the hydroxylamine with a hydroxamate group (-CONHOH) to improve zinc-binding affinity, as seen in SAHA (vorinostat) analogs .
- In silico screening : Use virtual libraries (e.g., ZINC15) to prioritize derivatives with predicted selectivity scores (e.g., >10-fold for HDAC6 over HDAC1) .
Data Contradiction Analysis
Q. Why do studies report varying stability profiles for N-butyl-N'-hydroxypropanimidamide under oxidative conditions?
- Methodological Answer :
- Degradation pathways : The hydroxylamine group undergoes pH-dependent oxidation to nitroso derivatives. At pH > 7, rapid oxidation occurs (t < 1 hr), while stability improves at pH 5–6 .
- Stabilizing additives : Co-solvents like glycerol (10% v/v) or antioxidants (e.g., ascorbic acid) reduce radical-mediated degradation during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
